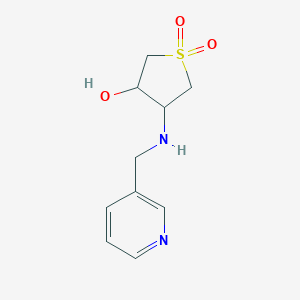

1,1-Dioxo-4-(piridin-3-ilmetilamino)tiolan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol, also known as DPMT, is an organic compound that belongs to the thiolan family. It is a colorless, crystalline solid with a melting point of 78-80 °C and a boiling point of 134-135 °C. DPMT has been used in various scientific research applications, including as a substrate for enzymes, as a chelator for metal ions, and as a ligand for proteins. It has also been used as a potential therapeutic agent for certain medical conditions.

Aplicaciones Científicas De Investigación

Investigación Proteómica

Este compuesto se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Se utiliza como reactivo en la identificación y cuantificación de proteínas, lo que ayuda a comprender sus interacciones y dinámica dentro de un sistema biológico .

Química Medicinal

En química medicinal, esta molécula sirve como un bloque de construcción para la síntesis de compuestos más complejos. Su estructura es clave en el desarrollo de nuevos medicamentos, especialmente debido a la presencia del grupo piridinilmetilamino, que es un motivo común en las moléculas farmacológicamente activas .

Aplicaciones Biotecnológicas

Las aplicaciones biotecnológicas de este compuesto incluyen su uso como intermedio en la síntesis de biomoléculas. Se puede utilizar para modificar las propiedades de las enzimas u otras proteínas, lo que puede mejorar potencialmente su estabilidad o actividad para procesos industriales .

Farmacología

Farmacológicamente, este compuesto podría explorarse por sus posibles efectos terapéuticos. Su estructura química sugiere que podría interactuar con ciertas vías biológicas, que podrían aprovecharse para tratar enfermedades. La investigación en esta área se centraría en su bioactividad y mecanismo de acción .

Síntesis Química

En el campo de la química, este compuesto es valioso por su versatilidad en las reacciones químicas. Puede actuar como precursor para varias rutas sintéticas, lo que lleva a la producción de una amplia gama de entidades químicas con posibles aplicaciones en diferentes industrias .

Ciencia de Materiales

La investigación en ciencia de materiales podría investigar el uso de este compuesto en la creación de nuevos materiales. Su estructura molecular podría contribuir al desarrollo de nuevos polímeros o recubrimientos con propiedades únicas, como mayor durabilidad o resistencia química .

Ciencias Ambientales

Por último, las ciencias ambientales podrían beneficiarse del estudio de este compuesto en el contexto del control o la remediación de la contaminación. Su reactividad con los contaminantes o su incorporación en sensores para la monitorización ambiental son áreas potenciales de aplicación .

Propiedades

IUPAC Name |

1,1-dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c13-10-7-16(14,15)6-9(10)12-5-8-2-1-3-11-4-8/h1-4,9-10,12-13H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCRLYXMUJVCNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B362250.png)

![6-(4-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362257.png)

![9-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-but-2-ynyl}-9H-fluoren-9-ol](/img/structure/B362268.png)

![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)

![6-(4-Methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362285.png)

![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)

![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)